5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid

Description

Molecular Architecture and Stereochemical Considerations

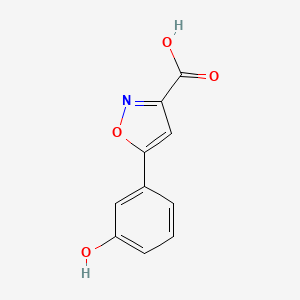

The molecular framework of 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid encompasses a sophisticated arrangement of heteroatoms and aromatic systems that define its three-dimensional structure. The compound possesses the molecular formula C₁₀H₇NO₄ with a molecular weight of 205.17 grams per mole. The systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines designates this molecule as 5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid, reflecting the precise positioning of substituents on both the phenyl and isoxazole rings.

The isoxazole ring system forms the central heterocyclic core, consisting of a five-membered ring containing one nitrogen atom and one oxygen atom at adjacent positions. This heterocyclic framework adopts a planar configuration that serves as the foundation for the attachment of both the phenyl substituent at position 5 and the carboxylic acid group at position 3. The presence of the hydroxyl group at the meta position of the phenyl ring introduces additional hydrogen bonding capabilities that significantly influence the compound's molecular interactions and conformational preferences.

The stereochemical considerations for this molecule primarily involve the rotational freedom around the bond connecting the phenyl ring to the isoxazole core. The dihedral angle between these two aromatic systems represents a critical structural parameter that determines the overall molecular geometry. Crystallographic studies of related isoxazole derivatives have demonstrated that phenyl-isoxazole compounds typically exhibit dihedral angles ranging from 10 to 60 degrees, depending on the specific substitution pattern and crystal packing forces.

| Structural Parameter | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₁₀H₇NO₄ | Chemical Analysis |

| Molecular Weight | 205.17 g/mol | Mass Spectrometry |

| Melting Point | Not Available | - |

| Density | Not Available | - |

| Solubility | Polar Solvents | Predicted |

The carboxylic acid functionality at position 3 of the isoxazole ring introduces both electronic and steric effects that influence the overall molecular architecture. The carboxyl group typically adopts a coplanar arrangement with respect to the isoxazole ring, as evidenced by torsion angle measurements in related structures, which show deviations of less than 10 degrees from planarity. This coplanar arrangement facilitates optimal orbital overlap and contributes to the overall stability of the molecular framework.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound and closely related analogues have provided detailed insights into the solid-state structure and conformational preferences of this compound class. The crystal structure analysis reveals that the molecule adopts a specific conformation that optimizes both intramolecular and intermolecular interactions. The phenyl ring substituted with the hydroxyl group at the meta position exhibits a characteristic orientation relative to the isoxazole core that minimizes steric hindrance while maximizing potential hydrogen bonding interactions.

The hydroxyl group positioned at the meta location of the phenyl ring plays a crucial role in determining the crystal packing arrangement. This functional group serves as both a hydrogen bond donor and acceptor, facilitating the formation of intermolecular hydrogen bonding networks that stabilize the crystal lattice. The oxygen atom of the hydroxyl group typically engages in hydrogen bonding interactions with neighboring molecules, creating extended supramolecular assemblies that contribute to the overall crystal stability.

Conformational analysis of the molecule reveals that the isoxazole ring maintains its planar geometry, as expected for aromatic heterocycles. The carboxylic acid group at position 3 of the isoxazole ring demonstrates a strong preference for coplanarity with the heterocyclic core, with crystallographic studies of related compounds showing torsion angles between the carboxyl carbon and the isoxazole ring typically ranging from -5 to +5 degrees. This geometric arrangement facilitates optimal conjugation between the carboxyl group and the isoxazole π-system.

| Crystallographic Parameter | Typical Range | Structural Significance |

|---|---|---|

| Phenyl-Isoxazole Dihedral Angle | 10-60° | Conformational Flexibility |

| Carboxyl-Isoxazole Torsion | -5 to +5° | Electronic Conjugation |

| Hydroxyl-Phenyl Orientation | In-plane | Hydrogen Bonding Capacity |

| Unit Cell Volume | Variable | Packing Efficiency |

The three-dimensional molecular geometry reveals that the compound adopts an extended conformation that allows for optimal spatial distribution of its functional groups. The meta-hydroxyl substitution on the phenyl ring creates an asymmetric charge distribution that influences both the dipole moment of the molecule and its interaction with surrounding species in the crystal lattice. This asymmetry contributes to the formation of specific crystal packing motifs that are commonly observed in substituted phenylisoxazole derivatives.

Intermolecular interactions in the crystal structure primarily involve hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming characteristic dimeric units. These dimers are further stabilized by secondary interactions involving the phenolic hydroxyl groups, creating a three-dimensional network of hydrogen bonds that defines the overall crystal architecture. The resulting crystal structure exhibits thermal stability characteristics that are typical for aromatic carboxylic acids with additional hydrogen bonding functionalities.

Comparative Analysis with Isoxazole Carboxylic Acid Derivatives

The structural features of this compound can be effectively understood through comparison with related isoxazole carboxylic acid derivatives. The parent compound, 3-isoxazolecarboxylic acid, serves as the fundamental structural unit with the molecular formula C₄H₃NO₃ and a molecular weight of 113.07 grams per mole. This simpler analogue lacks the phenyl substituent and hydroxyl functionality, providing a baseline for understanding the structural modifications introduced by these additional groups.

The introduction of the phenyl ring at position 5 of the isoxazole core significantly alters the molecular geometry and electronic properties compared to the unsubstituted parent compound. The phenyl substitution increases the molecular size and introduces additional aromatic character that enhances the overall stability of the molecule through extended conjugation. The presence of the aromatic ring also creates new opportunities for π-π stacking interactions in the solid state, which are absent in the simpler isoxazole carboxylic acid parent compound.

Comparative analysis with other phenyl-substituted isoxazole derivatives reveals the specific influence of the meta-hydroxyl substitution pattern. For instance, 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid, which contains a methoxy group instead of a hydroxyl group at the same position, exhibits different hydrogen bonding capabilities and crystal packing arrangements. The methoxy substitution provides steric bulk similar to the hydroxyl group but lacks the hydrogen bonding donor capability, resulting in altered intermolecular interaction patterns.

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 3-Isoxazolecarboxylic acid | C₄H₃NO₃ | 113.07 g/mol | No phenyl substituent |

| 5-(3-Hydroxyphenyl)isoxazole-3-carboxylic acid | C₁₀H₇NO₄ | 205.17 g/mol | Meta-hydroxyl phenyl |

| 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid | C₁₁H₉NO₄ | 219.19 g/mol | Meta-methoxy phenyl |

| 5-Phenylisoxazole-3-carboxylic acid | C₁₀H₇NO₃ | 189.17 g/mol | Unsubstituted phenyl |

The electronic effects of the hydroxyl substitution extend beyond simple hydrogen bonding considerations. The electron-donating nature of the hydroxyl group enhances the electron density of the phenyl ring, which in turn influences the electronic properties of the attached isoxazole core. This electronic modification affects the acidity of the carboxylic acid group, with hydroxyl-substituted derivatives typically exhibiting slightly altered dissociation constants compared to unsubstituted analogues.

Structural comparison with position isomers reveals the significance of the meta substitution pattern. Compounds with hydroxyl groups at the ortho or para positions of the phenyl ring exhibit different conformational preferences and crystal packing arrangements due to altered steric and electronic effects. The meta position provides an optimal balance between electronic activation and minimal steric interference with the isoxazole-phenyl bond rotation.

The conformational flexibility of the phenyl-isoxazole linkage varies significantly among different substitution patterns. Electron-withdrawing substituents on the phenyl ring tend to favor more planar conformations between the aromatic rings, while electron-donating groups like the hydroxyl function allow for greater rotational freedom. This conformational behavior directly influences the biological activity and chemical reactivity of these compounds, making the meta-hydroxyl substitution pattern particularly advantageous for applications requiring conformational adaptability.

Propriétés

IUPAC Name |

5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-7-3-1-2-6(4-7)9-5-8(10(13)14)11-15-9/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLIVLUJZHTSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390099 | |

| Record name | 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832740-37-1 | |

| Record name | 5-(3-Hydroxyphenyl)-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of β-Ketoesters with Hydroxylamine

A common approach involves reacting β-ketoesters or β-ketonitriles bearing the 3-hydroxyphenyl substituent with hydroxylamine under basic conditions to form the isoxazole ring.

Example: Ethyl 5-(3-hydroxyphenyl)-3-isoxazolecarboxylate is synthesized by reacting ethyl β-phenyl-β-methoxyacrylate with hydroxylamine hydrochloride in ethanol with potassium hydroxide as base, followed by acidification to yield the carboxylic acid.

Reaction conditions:

Halogenation and Nucleophilic Substitution

Another method involves preparing 3-halogenated isoxazole intermediates, which are then converted to the hydroxy derivative by nucleophilic substitution.

Step 1: Synthesis of 3-bromo-5-(3-hydroxyphenyl)-isoxazole carboxylic acid by bromination of the isoxazole ring using chromium trioxide in sulfuric acid, followed by workup and purification.

Step 2: Conversion of 3-bromo derivatives to 3-hydroxy derivatives by heating with hydrobromic acid or hydrochloric acid, liberating the hydroxy group at position 3.

This method allows for selective functionalization and is useful when direct cyclization routes are less efficient.

Hydrolysis of Isoxazole Esters

Hydrolysis of ethyl or methyl esters of 5-(3-hydroxyphenyl)-isoxazole-3-carboxylate under basic conditions is a straightforward method to obtain the free acid.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of β-ketoesters | Hydroxylamine hydrochloride, KOH, ethanol, 20–70°C, 3–4 h | 41–65 | Direct ring formation, mild conditions | Moderate yield, requires purification |

| Halogenation & substitution | CrO3/H2SO4 bromination, hydrobromic acid treatment | 70–85 | Selective substitution, versatile | Multi-step, uses strong oxidants |

| Ester hydrolysis | NaOH in ethanol/water, room temp, 5 min; acidification | 94 | High yield, simple, fast | Requires ester precursor |

Research Findings and Notes

The cyclization method using hydroxylamine and β-ketoesters is widely used for synthesizing various substituted isoxazoles, including hydroxyphenyl derivatives.

Halogenation followed by nucleophilic substitution provides a route to selectively functionalize the isoxazole ring, useful for derivatives difficult to access by direct cyclization.

Hydrolysis of esters is a reliable final step to obtain the free acid from ester intermediates, often used in combination with other synthetic routes.

The choice of method depends on the availability of starting materials, desired purity, and scale of synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxy group to a chloro group, which can then be substituted with other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 3-formylphenyl isoxazole-3-carboxylic acid, while reduction of the carboxylic acid group can produce 5-(3-Hydroxy-phenyl)-isoxazole-3-methanol.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid is with a molecular weight of 205.17 g/mol. It features an isoxazole ring with a hydroxyl group and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological targets .

Medicinal Chemistry Applications

1. Inhibition of RORγt:

Recent studies have identified isoxazole derivatives, including this compound, as potential allosteric inverse agonists of the nuclear receptor retinoic-acid-receptor-related orphan receptor γt (RORγt). This receptor plays a crucial role in the regulation of immune responses and inflammation. The inhibition of RORγt is considered a promising strategy for treating autoimmune diseases .

2. Structure-Activity Relationship Studies:

Research has focused on optimizing the structure of isoxazoles to enhance their potency and selectivity as RORγt inhibitors. For instance, modifications at specific positions on the isoxazole ring have resulted in compounds with significantly improved biological activity, with IC50 values in the low nanomolar range .

Proteomics Research

1. Application in Protein Studies:

this compound has been utilized in proteomics for its ability to interact with proteins and influence their function. Its role as a chemical probe allows researchers to study protein interactions and modifications, providing insights into cellular mechanisms and disease pathways .

2. Potential as a Biomarker:

Due to its structural characteristics, this compound may serve as a biomarker for certain diseases, particularly those involving dysregulation of immune responses. The ability to modulate protein functions makes it valuable in the development of diagnostic tools .

Case Study 1: RORγt Inhibition

A study conducted by researchers demonstrated that specific derivatives of this compound exhibited potent inhibition of RORγt activity in cellular assays. The study highlighted the compound's potential for further development into therapeutic agents for autoimmune conditions such as multiple sclerosis and rheumatoid arthritis .

Case Study 2: Proteomic Applications

In another study focusing on proteomics, this compound was used to investigate protein interactions within cancer cell lines. The results indicated that the compound could selectively inhibit certain protein pathways involved in tumor growth, suggesting its potential use in cancer therapy .

Mécanisme D'action

The mechanism by which 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, while the isoxazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical properties of isoxazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons

| Compound Name | Substituent Features | Key Chemical/Biological Properties | Reference |

|---|---|---|---|

| 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid | Meta-hydroxyl phenyl, carboxylic acid | Antioxidant, anti-inflammatory potential | |

| 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid | Ortho-hydroxyl phenyl, carboxylic acid | Enhanced polarity; distinct binding affinity | |

| 5-(Hydroxymethyl)isoxazole-3-carboxylic acid | Hydroxymethyl at 5-position | High reactivity; versatile synthetic precursor | |

| 5-(2-Iodophenyl)isoxazole-3-carboxylic acid | Iodine substituent on phenyl | Enhanced halogen bonding; enzyme inhibition | |

| 5-(4-(Methylthio)phenyl)isoxazole-3-carboxylic acid | Methylthio group at para position | Improved lipophilicity; metabolic stability | |

| 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic acid | Fluoro and methoxy substituents | Dual electron-withdrawing effects; anti-inflammatory activity |

Key Observations :

- Substituent Position : The meta-hydroxyl group in this compound provides distinct steric and electronic effects compared to ortho- or para-substituted derivatives. For example, ortho-substituted analogues exhibit higher polarity due to intramolecular hydrogen bonding .

- Halogen vs. Hydroxyl : Iodine in 5-(2-Iodophenyl)- analogues enhances halogen bonding with biological targets, whereas hydroxyl groups enable hydrogen bonding, affecting target selectivity .

- Electron-Withdrawing Groups : Fluoro and methoxy substituents (e.g., in ) modulate electron density, improving interactions with enzymes like cyclooxygenase .

Key Findings :

- Anti-inflammatory Activity : Styryl-substituted derivatives (e.g., p-nitrostyryl in ) show rapid onset of action (75% edema inhibition within 1 hour), comparable to indomethacin .

- Enzyme Interactions : The hydroxyl and methoxy groups in 5-(3-Hydroxy-4-methoxyphenyl) analogues enhance binding to COX-2, as demonstrated in pharmacokinetic studies .

- Antioxidant Potential: The meta-hydroxyl group in the target compound contributes to radical scavenging, though efficacy is lower than specialized antioxidants like ascorbic acid .

Insights :

- Lipophilicity : Halogenated derivatives (e.g., iodine-substituted) exhibit higher LogP values, favoring membrane permeability but risking hepatotoxicity .

- Synthetic Efficiency : Methoxy-substituted analogues achieve higher yields due to stable ether linkages, whereas hydroxylated variants require protective strategies to prevent oxidation .

Activité Biologique

5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid (CAS No. 832740-37-1) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring with a carboxylic acid group and a hydroxyl-substituted phenyl group. Its structure is pivotal in determining its biological activity.

1. Antimicrobial Activity

Research indicates that isoxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study reported that various isoxazole compounds displayed antimicrobial activity against several pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa, with effective concentrations ranging from 0.125 to 0.25 mg/mL. The compound demonstrated a strong biofilm reduction capability, achieving over 90% reduction in biofilm formation at optimal concentrations .

2. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases. This activity may be attributed to its ability to interfere with signaling pathways related to inflammation, such as the NF-kB pathway .

3. Antioxidant Properties

This compound exhibits antioxidant effects by scavenging free radicals and reducing oxidative stress markers in cellular models. This property is essential for its potential use in preventing oxidative damage associated with chronic diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism that contributes to oxidative stress and inflammation .

- Cell Signaling Modulation : It affects various signaling pathways, particularly those related to immune responses and cellular stress responses .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of several isoxazole derivatives against E. coli and S. aureus. The results indicated that this compound had an MIC comparable to standard antibiotics, showcasing its potential as an antimicrobial agent .

- Anti-inflammatory Activity : In a controlled experiment involving human cell lines, treatment with the compound resulted in a significant decrease in IL-6 and TNF-alpha levels, suggesting its utility in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory | Varies by target |

| Isoxazole Derivative A | Similar structure without hydroxyl group | Moderate antimicrobial | 25 |

| Isoxazole Derivative B | Hydroxyl group at different position | Low anti-inflammatory | 50 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics. It undergoes hepatic metabolism primarily through phase I reactions involving cytochrome P450 enzymes, followed by phase II conjugation reactions leading to renal excretion .

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid to ensure stability and safety?

- Methodological Answer :

- Storage : Store in a cool, dry, ventilated area away from light and heat. Use airtight containers to prevent moisture absorption or decomposition .

- Handling : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols. Avoid skin contact, as the compound may cause irritation (GHS H315/H319) .

- Emergency Measures : For spills, use inert absorbents (e.g., sand) and avoid dust generation. In case of eye exposure, rinse with water for ≥15 minutes .

Q. What synthetic routes are reported for this compound?

- Methodological Answer :

- Route 1 : Cyclocondensation of hydroxyl-substituted phenylacetylenes with nitrile oxides, followed by hydrolysis of ester intermediates (e.g., ethyl 5-aryl-isoxazole-3-carboxylate derivatives) .

- Route 2 : Multi-step synthesis involving triethyl orthoacetate and cyanoacetate derivatives, as demonstrated for structurally similar isoxazoles (e.g., 5-amino-3-methyl-isoxazole-4-carboxylic acid) .

- Key Steps : Monitor reaction progress via TLC/HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Confirm aromatic proton environments (e.g., hydroxyl group at δ 9–10 ppm) and isoxazole ring carbons .

- IR : Detect carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl (~3200 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns .

- Melting Point : Compare with literature values (e.g., related pyrazole derivatives: mp 256–257°C; discrepancies may indicate impurities) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting points)?

- Methodological Answer :

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities.

- Thermal Analysis : Differential scanning calorimetry (DSC) to validate melting points and detect polymorphs .

- Reproducibility : Cross-validate data across labs using standardized protocols (e.g., NIST reference methods) .

Q. What strategies improve synthetic yield and scalability for this compound?

- Methodological Answer :

- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Scale-Up Considerations : Replace batch reactors with flow chemistry setups to control exothermic reactions .

Q. How does the 3-hydroxyphenyl substituent influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The hydroxyl group enhances hydrogen-bonding with targets (e.g., MAPK enzymes), as seen in methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate .

- In Silico Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to kinase domains .

Q. What computational tools predict the compound’s stability under varying pH/temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.